molecular formula C22H29NO6 B12186586 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

Cat. No.: B12186586
M. Wt: 403.5 g/mol
InChI Key: NSVQMDHNZDUTNC-UHFFFAOYSA-N
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Description

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methyl groups and a tert-butoxycarbonyl-protected norvaline moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate typically involves multiple steps. One common approach is to start with the chromen-2-one core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

The tert-butoxycarbonyl-protected norvaline can be synthesized separately by reacting norvaline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The final step involves coupling the chromen-2-one core with the protected norvaline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products depending on the substituents introduced.

Scientific Research Applications

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for its anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The tert-butoxycarbonyl-protected norvaline moiety can be cleaved under physiological conditions, releasing the active norvaline, which can further interact with biological targets. These interactions can influence various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate: Similar in structure but with an acetate group instead of the norvaline moiety.

    8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Contains an iodine atom and a benzenesulfonate group, differing significantly in reactivity and applications.

    2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Features a pyranochromen core and different substituents, leading to distinct properties.

Uniqueness

The uniqueness of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate lies in its combination of the chromen-2-one core with the protected norvaline moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for targeted research and applications.

Biological Activity

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic derivative belonging to the coumarin family, characterized by its unique chromenone structure. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

The compound's molecular formula is C20H25NO5C_{20}H_{25}NO_5, and it features a chromenone core with a tert-butoxycarbonyl group attached to norvaline. Its structural characteristics contribute to its potential biological activities.

PropertyValue
Molecular FormulaC20_{20}H25_{25}NO5_5
Molecular Weight375.42 g/mol
IUPAC NameThis compound

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound has been tested for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies demonstrate that it effectively reduces oxidative stress markers in cellular models.

Anticancer Properties

Several studies have investigated the anticancer potential of coumarin derivatives. For instance, a related compound with similar structural features showed potent activity against breast cancer cell lines (MCF-7) with an IC50_{50} value of approximately 0.47 µM . The mechanism of action involves the modulation of signaling pathways such as NF-κB, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various bacterial strains. In vitro assays revealed effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 1.56 to 3.12 µM for various derivatives tested .

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
  • Receptor Modulation : It interacts with receptors that mediate oxidative stress responses.
  • Signaling Pathways : It modulates pathways such as NF-κB and MAPK, which are critical in inflammation and cancer progression.

Study on Anticancer Effects

A study published in a peer-reviewed journal highlighted the effects of coumarin derivatives on MCF-7 cells. The derivative exhibited significant cytotoxicity with an IC50_{50} value of 0.47 µM, showcasing its potential as an anticancer agent .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of various coumarin derivatives against pathogenic bacteria. The results indicated that several derivatives exhibited strong antibacterial activity with MIC values ranging from 0.78 to 1.56 µM against S. aureus and E. coli .

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C22H29NO6/c1-8-9-16(23-21(26)29-22(5,6)7)20(25)27-17-11-10-15-12(2)13(3)19(24)28-18(15)14(17)4/h10-11,16H,8-9H2,1-7H3,(H,23,26)

InChI Key

NSVQMDHNZDUTNC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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